4-Chlorophenylhydrazine
Overview
Description
4-Chlorophenylhydrazine is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is characterized by the presence of a phenyl ring substituted with a chlorine atom at the fourth position and a hydrazine group attached to the benzene ring. This compound is utilized in the production of pharmaceuticals, agrochemicals, and dyes due to its ability to undergo various chemical reactions, forming complex structures.
Synthesis Analysis
The synthesis of 4-Chlorophenylhydrazine and its derivatives involves multiple steps, starting from different substrates. For instance, 4-chloro-2-fluorophenylhydrazine is synthesized from 2-fluoroaniline through acylation, chlorination, and hydrolysis, followed by diazotization and reduction reactions, yielding a high purity product . Another synthesis route involves the cyclization and oxidation of 4-chlorophenylhydrazine to produce 1-(4-Chlorophenyl)-3-hydroxypyrazole, an important pesticide intermediate . Additionally, 4-chlorophenylhydrazine is used to synthesize chlorophthalazines and benzohydrazides via reactions with hydroxyisoindolinones .
Molecular Structure Analysis
The molecular structure of compounds derived from 4-Chlorophenylhydrazine has been elucidated using various analytical techniques. For example, the crystal structure of 4-tert-butyl-6-(4-chlorophenyl)-3,6-dihydro-2H-1,3-thiazin-2-iminium chloride was determined by single-crystal X-ray diffraction, revealing a twisted boat conformation of the thiazine ring and the presence of hydrogen bonds in the crystal . Similarly, the structure of N-[1-(4-chlorophenyl)-1,4-dihydro-4-oxe-6-methylpyridazine-3-carbonyl]-N'-benzoylhydrazine was determined, showing hydrogen bonding interactions within the crystal .
Chemical Reactions Analysis
4-Chlorophenylhydrazine undergoes various chemical reactions, leading to the formation of diverse compounds. It reacts with 3-(methylthio)-5-propanoyl-1,2,4-triazine to form p-chlorophenylhydrazone, which crystallizes with an almost planar conformation and exhibits significant stacking interactions . The compound also participates in the formation of benzothiazine derivatives, which are stabilized by intramolecular hydrogen bonds and can form dimeric pairs due to intermolecular hydrogen bonding .
Physical and Chemical Properties Analysis
The physical properties of 4-Chlorophenylhydrazine derivatives, such as melting points and crystal system parameters, are determined through experimental methods. For instance, the melting point of 4-chloro-2-fluorophenylhydrazine is reported to be in the range of 59-60°C, indicating its stability under ambient conditions . The crystallographic data of synthesized compounds provide insights into their density, space group, and molecular weight, which are essential for understanding their physical characteristics and potential applications .
Scientific Research Applications
Synthesis of Pesticide Intermediates : 4-Chlorophenylhydrazine is used in synthesizing 1-(4-Chlorophenyl)-3-hydroxypyrazole, an important intermediate in pesticides. This process features mild reaction conditions and high yield, making it suitable for industrial production (Gao Zheng-hu, 2015).
Study of Tautomerism in Organic Chemistry : Research has explored the primary reaction products between dehydroacetic acid and 4-Chlorophenylhydrazine, leading to insights into the structure and tautomerism of 4-pyrazolylpyrazolinones (J. Elguero et al., 1990).
Antineoplastic Activity : Some 1,2-bis(arylsulfonyl)-1-methylhydrazines synthesized from 4-Chlorophenylhydrazine have shown potential antineoplastic activity against leukemia, indicating its application in cancer research (K. Shyam et al., 1986).
Synthesis of Pyrazole Derivatives : 4-Chlorophenylhydrazine is utilized as a raw material for synthesizing various pyrazole derivatives, which have a yield of up to 99.0% and high purity, indicating its importance in organic synthesis (Zhang Heng-qian, 2015).
Antimicrobial Studies : A series of (E)-1-benzylidene-2-(4-chlorophenyl) hydrazine compounds have been synthesized and tested for antimicrobial activities, demonstrating the compound's relevance in microbiology (M. Rajarajan et al., 2015).
Electrochemical Water Pollution Analysis : In studies of water pollutants, 4-Chlorophenylhydrazine has been mentioned as a significant pollutant, and its detection is crucial for human health. This implies its role in environmental chemistry and pollution studies (Fahimeh Tahernejad-Javazmi et al., 2018).
Safety And Hazards
4-Chlorophenylhydrazine is classified as Acute Toxicity - Category 3 for Oral, Dermal, and Inhalation . It is also classified as Skin Irritation - Category 2, Skin Sensitization - Category 1, and Eye Irritation - Category 2 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
properties
IUPAC Name |
(4-chlorophenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNOGQJZAOXWAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1073-70-7 (mono-hydrochloride), 14581-21-6 (sulfate(2:1)), 70597-89-6 (sulfate) | |
Record name | 4-Chlorophenylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50147999 | |
Record name | 4-Chlorophenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenylhydrazine | |
CAS RN |
1073-69-4 | |
Record name | (4-Chlorophenyl)hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorophenylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorophenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-chlorophenyl)hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.755 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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